PP-C8

Descripción

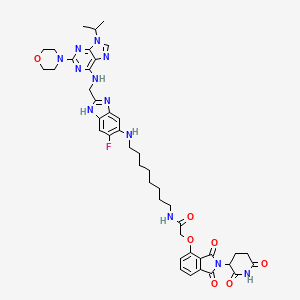

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C43H51FN12O7 |

|---|---|

Peso molecular |

866.9 g/mol |

Nombre IUPAC |

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[8-[[6-fluoro-2-[[(2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)amino]methyl]-1H-benzimidazol-5-yl]amino]octyl]acetamide |

InChI |

InChI=1S/C43H51FN12O7/c1-25(2)55-24-48-37-38(52-43(53-39(37)55)54-16-18-62-19-17-54)47-22-33-49-29-20-27(44)28(21-30(29)50-33)45-14-7-5-3-4-6-8-15-46-35(58)23-63-32-11-9-10-26-36(32)42(61)56(41(26)60)31-12-13-34(57)51-40(31)59/h9-11,20-21,24-25,31,45H,3-8,12-19,22-23H2,1-2H3,(H,46,58)(H,49,50)(H,47,52,53)(H,51,57,59) |

Clave InChI |

XZMGOWQHLJWQJN-UHFFFAOYSA-N |

SMILES canónico |

CC(C)N1C=NC2=C(N=C(N=C21)N3CCOCC3)NCC4=NC5=CC(=C(C=C5N4)F)NCCCCCCCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |

Origen del producto |

United States |

Foundational & Exploratory

The Unyielding Contaminant: A Technical Guide to the Environmental Persistence and Breakdown of PFOA

For Researchers, Scientists, and Drug Development Professionals

Perfluorooctanoic acid (PFOA), a synthetic organofluorine chemical, has become a global environmental contaminant of significant concern due to its exceptional persistence and potential toxicity. This technical guide provides an in-depth analysis of PFOA's environmental fate, focusing on its remarkable stability and the various pathways through which its degradation can be achieved. This document is intended to serve as a comprehensive resource, detailing the quantitative aspects of PFOA degradation, the intricate experimental protocols for its study, and the fundamental breakdown mechanisms.

Environmental Persistence of PFOA

The defining characteristic of PFOA is its extreme persistence in the environment, stemming from the strength of the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry. This stability makes PFOA resistant to natural degradation processes such as hydrolysis, photolysis, and microbial degradation under typical environmental conditions. Consequently, PFOA has been detected in various environmental matrices worldwide, including water, soil, and biota. Its persistence is a key factor in its bioaccumulation in living organisms, including humans.

Degradation Pathways and Mechanisms

Despite its recalcitrance, several advanced technologies have been developed to induce the degradation of PFOA. These methods typically involve the generation of highly reactive species capable of breaking the robust C-F and carbon-carbon (C-C) bonds. The primary degradation pathways investigated include sonochemical degradation, advanced oxidation processes (AOPs), thermal degradation, electrochemical oxidation, and biodegradation.

A common mechanistic theme in PFOA degradation is the stepwise removal of difluoromethylene (-CF2-) units, leading to the formation of shorter-chain perfluorinated carboxylic acids (PFCAs) as intermediates before eventual mineralization to fluoride ions (F-), carbon dioxide (CO2), and water.

Sonochemical Degradation

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the pyrolysis of PFOA molecules at the bubble-water interface.

Quantitative Data Summary: Sonochemical Degradation of PFOA

| Initial Conc. (µM) | Frequency (kHz) | Power (W) | Reaction Time (min) | Degradation Efficiency (%) | Reference |

| 6 | 700 | 450 | 300 | 99 | [1] |

| 113 | 500 | - | 180 | 39.8 (defluorination) | [2] |

| 0.48 | 20 | 750 | 240 | 24 |

Advanced Oxidation Processes (AOPs)

AOPs involve the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and sulfate radicals (SO4•-), to oxidize PFOA. Photocatalysis, particularly with titanium dioxide (TiO2), is a widely studied AOP for PFOA degradation. Under UV irradiation, TiO2 generates electron-hole pairs, which then produce ROS that attack the PFOA molecule.

Quantitative Data Summary: Photocatalytic Degradation of PFOA

| Catalyst | Initial Conc. (mg/L) | pH | Reaction Time (h) | Degradation Efficiency (%) | Reference |

| MoS₂/GO/CMC | 50 | - | 3 | Optimal | [3] |

| TiO₂-rGO | 0.24 mmol/L | - | 12 | 93 | [4] |

| In₂O₃ | - | - | 4 | - | [5] |

| β-Ga₂O₃ | 40 | - | - | - | [6] |

| TiO₂ | - | < 2.8 | 3 | 94.4 | [7] |

Thermal Degradation

Thermal treatment involves the decomposition of PFOA at high temperatures, typically in the absence of oxygen (pyrolysis) or in the presence of excess air (incineration). The high thermal energy is sufficient to break the C-C and C-F bonds. Decomposition of PFOA on granular activated carbon (GAC) has been shown to initiate at temperatures as low as 200°C.[8]

Quantitative Data Summary: Thermal Degradation of PFOA

| Temperature (°C) | Atmosphere | Residence Time | Key Products | Mineralization to F- (%) | Reference |

| >450 | Inert (Nitrogen) | Increased | HF, CO₂, Perfluoro-1-heptene, 1H-perfluorohexane/heptane | - | [9][10] |

| 400-600 | Inert | - | Perfluoroheptene, CO₂, HF | - | [11] |

| ≥700 | - | - | - | >80 | [8] |

| 650 | - | - | - | - | [12] |

Electrochemical Oxidation

Electrochemical oxidation employs an anode with a high oxygen evolution potential to generate hydroxyl radicals or to facilitate direct electron transfer from the PFOA molecule, leading to its oxidation. The degradation efficiency is influenced by parameters such as current density, pH, and electrode material.

Quantitative Data Summary: Electrochemical Oxidation of PFOA

| Anode Material | Initial Conc. (mg/L) | Current Density (mA/cm²) | pH | Reaction Time (min) | Degradation Efficiency (%) | Reference |

| Ti/SnO₂-Sb | 100 | 10 | - | 90 | 90.3 | [13] |

| Ti/SnO₂-Sb/PbO₂ | 100 | 10 | - | 90 | 91.1 | [13] |

| Ti/SnO₂-Sb/MnO₂ | 100 | 10 | - | 90 | 31.7 | [13] |

| BDD | - | 10 | 3 | 30 | 96.5 | [14] |

Biodegradation

While PFOA is highly resistant to microbial attack, some specialized microorganisms have demonstrated a limited ability to degrade it, often through co-metabolism. This pathway is the least efficient among the degradation methods.

Quantitative Data Summary: Biodegradation of PFOA

| Microbial Strain | Initial Conc. (mg/L) | Incubation Time (h) | Degradation Efficiency (%) | Reference |

| Pseudomonas aeruginosa | - | 96 | 27.9 | [15] |

| Pseudomonas putida | - | 96 | 19.0 | [15] |

| Pseudomonas parafulva YAB1 | 500 | 96 | 32.4 | [16][17] |

| Pseudomonas parafulva YAB1 (with glucose) | 500 | 96 | 48.1 | [16][17] |

Experimental Protocols

PFOA Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately quantify the concentration of PFOA in aqueous samples.

Materials:

-

High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

C18 reversed-phase HPLC column.

-

Methanol (LC-MS grade).

-

Ammonium acetate.

-

Ultrapure water.

-

PFOA analytical standard.

-

Isotopically labeled PFOA internal standard (e.g., ¹³C₈-PFOA).

-

Syringe filters (0.22 µm).

Procedure:

-

Sample Preparation:

-

Collect aqueous samples in polypropylene tubes.

-

Spike a known concentration of the isotopically labeled internal standard into each sample, standard, and blank.

-

For samples with high concentrations of PFOA, perform serial dilutions with ultrapure water to bring the concentration within the calibration range.

-

Filter the samples through a 0.22 µm syringe filter into autosampler vials.

-

-

LC-MS/MS Analysis:

-

Set up the LC method with a mobile phase gradient using (A) ammonium acetate in water and (B) methanol.

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject the prepared samples onto the LC-MS/MS system.

-

Operate the mass spectrometer in negative ESI mode.

-

Monitor the specific precursor-to-product ion transitions for both native PFOA and the isotopically labeled internal standard using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the PFOA standard to the internal standard against the concentration of the PFOA standards.

-

Quantify the PFOA concentration in the samples by interpolating their peak area ratios on the calibration curve.

-

Sonochemical Degradation Experimental Setup

Objective: To degrade PFOA in an aqueous solution using high-frequency ultrasound.

Materials:

-

High-frequency ultrasonic bath reactor with a transducer.[1]

-

Reaction vessel (glass or stainless steel).

-

Temperature control system (e.g., water bath).

-

Gas supply (e.g., argon, air) for purging.

-

PFOA stock solution.

-

Ultrapure water.

Procedure:

-

Reactor Setup:

-

Place the reaction vessel containing the PFOA solution of a known concentration into the ultrasonic bath.

-

Ensure the water level in the bath is sufficient for efficient energy transfer to the reaction vessel.

-

Connect the temperature control system to maintain a constant reaction temperature.

-

-

Degradation Experiment:

-

Purge the solution with the desired gas for a set period to saturate the liquid and remove dissolved oxygen if required.

-

Turn on the ultrasonic generator and set the desired frequency and power output.

-

Start a timer to monitor the reaction time.

-

At predetermined time intervals, withdraw aliquots of the solution for PFOA analysis.

-

Immediately quench any ongoing reactions in the withdrawn samples, if necessary (e.g., by adding a radical scavenger if studying reaction mechanisms).

-

-

Analysis:

-

Analyze the collected samples for PFOA concentration using the LC-MS/MS method described in section 3.1.

-

Calculate the degradation efficiency at each time point.

-

Photocatalytic Degradation Experimental Setup

Objective: To degrade PFOA using a photocatalyst and UV irradiation.

Materials:

-

Photoreactor equipped with a UV lamp (e.g., low-pressure mercury lamp).

-

Reaction vessel (quartz to allow UV transmission).

-

Magnetic stirrer and stir bar.

-

Photocatalyst (e.g., TiO₂ powder).

-

PFOA stock solution.

-

pH meter and solutions for pH adjustment (e.g., HCl, NaOH).

Procedure:

-

Catalyst Suspension Preparation:

-

Add a specific amount of the photocatalyst to a known volume of PFOA solution in the quartz reaction vessel.

-

Adjust the pH of the suspension to the desired value.

-

-

Adsorption-Desorption Equilibrium:

-

Place the reaction vessel in the photoreactor and stir the suspension in the dark for a set period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the PFOA and the catalyst surface.

-

-

Photocatalytic Reaction:

-

Turn on the UV lamp to initiate the photocatalytic reaction.

-

Continue stirring the suspension to ensure homogeneity.

-

At specific time intervals, collect sample aliquots.

-

Separate the photocatalyst from the sample immediately after collection by centrifugation or filtration.

-

-

Analysis:

-

Determine the PFOA concentration in the supernatant using the LC-MS/MS method.

-

Calculate the degradation percentage over time.

-

Electrochemical Oxidation Experimental Setup

Objective: To degrade PFOA through electrochemical oxidation.

Materials:

-

Electrochemical cell (undivided or divided).

-

Anode (e.g., Boron-Doped Diamond - BDD, Ti/SnO₂) and cathode (e.g., platinum, stainless steel).

-

DC power supply.

-

Supporting electrolyte (e.g., Na₂SO₄, NaClO₄).

-

PFOA solution.

-

Magnetic stirrer.

Procedure:

-

Electrochemical Cell Assembly:

-

Place the anode and cathode in the electrochemical cell containing the PFOA solution with the supporting electrolyte.

-

Ensure a fixed distance between the electrodes.

-

-

Electrolysis:

-

Connect the electrodes to the DC power supply.

-

Apply a constant current density or potential.

-

Stir the solution continuously throughout the experiment.

-

Periodically collect samples from the electrolyte.

-

-

Analysis:

-

Analyze the samples for PFOA concentration using LC-MS/MS.

-

Monitor other parameters such as fluoride ion concentration to assess mineralization.

-

Bacterial Degradation Experimental Setup

Objective: To assess the biodegradation of PFOA by a specific microbial strain or consortium.

Materials:

-

Bacterial culture (e.g., Pseudomonas aeruginosa).[15]

-

Sterile growth medium (e.g., mineral salts medium).

-

Shake flask incubator.

-

PFOA stock solution (sterile-filtered).

-

Sterile culture flasks.

-

Optional: co-substrate (e.g., glucose).

Procedure:

-

Inoculum Preparation:

-

Grow the bacterial strain in a suitable liquid medium to a desired cell density (e.g., mid-log phase).

-

Harvest the cells by centrifugation and wash with sterile saline or buffer to remove residual growth medium.

-

-

Biodegradation Assay:

-

In sterile flasks, add the mineral salts medium and spike with a known concentration of PFOA.

-

If investigating co-metabolism, add the co-substrate.

-

Inoculate the flasks with the washed bacterial cells.

-

Prepare control flasks (e.g., abiotic control without bacteria, biotic control without PFOA).

-

Incubate the flasks in a shaker at a specific temperature and shaking speed.

-

-

Sampling and Analysis:

-

At regular intervals, aseptically remove aliquots from each flask.

-

Separate the bacterial cells from the medium by centrifugation.

-

Analyze the supernatant for the remaining PFOA concentration using LC-MS/MS.

-

Visualization of PFOA Breakdown Pathways

The following diagrams, generated using the DOT language, illustrate the proposed breakdown pathways of PFOA under different degradation mechanisms.

General PFOA Degradation Pathway

Caption: Generalized degradation pathway of PFOA.

Sonochemical Degradation Mechanism

Caption: Sonochemical degradation mechanism of PFOA.

Photocatalytic (TiO₂) Degradation Pathway

Caption: Photocatalytic degradation of PFOA via TiO₂.

Electrochemical Oxidation Workflow

Caption: Experimental workflow for electrochemical oxidation.

Conclusion

The environmental persistence of PFOA presents a significant challenge that necessitates the development of effective remediation technologies. This guide has provided a comprehensive overview of the primary degradation pathways, supported by quantitative data and detailed experimental protocols. While sonochemical, advanced oxidation, thermal, and electrochemical methods have shown promise in degrading PFOA, further research is needed to optimize these processes for large-scale application, improve energy efficiency, and minimize the formation of potentially harmful byproducts. The continued investigation into the fundamental mechanisms of PFOA breakdown is crucial for the development of sustainable and effective solutions to this persistent environmental problem.

References

- 1. The Sonochemical Degradation of PFOA and PFOS - Issuu [issuu.com]

- 2. Effect of chemical structure on the sonochemical degradation of perfluoroalkyl and polyfluoroalkyl substances (PFASs) - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/C6EW00150E [pubs.rsc.org]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. storage.e.jimdo.com [storage.e.jimdo.com]

- 7. mdpi.com [mdpi.com]

- 8. pfascentral.org [pfascentral.org]

- 9. Thermal degradation of perfluorooctanoic acid (PFOA) | CEST [cms.gnest.org]

- 10. [PDF] Thermal degradation of perfluorooctanoic acid (PFOA) | Semantic Scholar [semanticscholar.org]

- 11. Item - Experimental and Theoretical Investigation of the Thermal Decomposition of Per- and Poly-Fluoroalkyl Substances (PFAS) - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 12. Predicting pyrolysis decomposition of PFOA using computational nanoreactors: a thermodynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. fosan.org [fosan.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

A Technical Guide to the Industrial History and Toxicological Profile of Perfluorooctanoic Acid (PFOA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorooctanoic acid (PFOA), a synthetic perfluorinated carboxylic acid, has been a cornerstone of various industrial applications for over half a century due to its exceptional surfactant properties and chemical stability. Its widespread use, particularly in the manufacturing of fluoropolymers like Teflon®, as well as in stain-resistant textiles, food packaging, and aqueous film-forming foams (AFFF), has led to its ubiquitous presence in the environment and detectable levels in the vast majority of the global population. This technical guide provides a comprehensive overview of the history of PFOA's industrial use, its environmental persistence, and the analytical methodologies for its detection. Furthermore, it delves into the toxicological impact of PFOA, with a focus on its interaction with key signaling pathways, including the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the Estrogen Receptor alpha (ERα).

A History of Industrial Proliferation

The industrial journey of PFOA began in 1947 when 3M (then Minnesota Mining and Manufacturing Company) first produced it via electrochemical fluorination.[1] Recognizing its utility as a high-performance surfactant, DuPont began purchasing PFOA from 3M in 1951 for use in the emulsion polymerization of fluoropolymers, most notably polytetrafluoroethylene (PTFE), commercially known as Teflon®.[1] This application was pivotal, enabling the large-scale production of non-stick cookware and other chemically inert coatings.

Beyond fluoropolymer production, PFOA's unique properties lent themselves to a wide array of consumer and industrial products. It was integral to the formulation of stain- and water-repellent coatings for carpets, textiles, and upholstery.[1] The paper and packaging industry utilized PFOA to create grease-resistant food wrappers.[2] Another significant application was in aqueous film-forming foams (AFFF) used for extinguishing flammable liquid fires, particularly at airports and military installations.[3]

The production and use of PFOA saw a steady increase for several decades. However, growing concerns about its environmental persistence and potential health effects led to a voluntary phase-out by major producers. In 2000, 3M announced it would cease production of PFOA, and in 2006, the U.S. Environmental Protection Agency (EPA) launched the PFOA Stewardship Program, in which eight major companies committed to eliminating PFOA from their emissions and product content by 2015.[1][4]

Quantitative Data on PFOA

The extensive production and use of PFOA have resulted in its widespread distribution in the environment and accumulation in biological systems. The following tables summarize key quantitative data related to PFOA's production, environmental presence, and human exposure.

Table 1: Estimated Historical Global Production of PFOA and its Ammonium Salt (APFO)

| Time Period | Estimated Production (tonnes) |

| 1951-2004 | 3,600 - 5,700 |

Source: Prevedouros et al., 2006

Table 2: PFOA Concentrations in Environmental Media

| Medium | Concentration Range | Notes |

| Drinking Water | <0.03 ng/L to ~7 mg/L | Concentrations vary significantly based on proximity to industrial sources.[5] |

| Soil | <0.001 to 237 µg/kg | Higher concentrations are typically found near industrial sites and AFFF usage areas.[6] |

| Surface Water | <1 to 8.8 ng/L | Urban areas generally exhibit higher concentrations than rural areas. |

| Outdoor Air | 1–30 pg/m³ | Can be higher near industrial facilities.[7] |

Table 3: PFOA Serum Concentrations in the U.S. Population (NHANES Data)

| Survey Period | Geometric Mean (ng/mL) | 95th Percentile (ng/mL) |

| 1999-2000 | 5.2 | 13.3 |

| 2003-2004 | 3.9 | 9.9 |

| 2005-2006 | 3.0 | 7.8 |

| 2007-2008 | 2.5 | 6.1 |

| 2009-2010 | 2.1 | 5.0 |

| 2011-2012 | 1.9 | 4.2 |

| 2013-2014 | 1.5 | 3.5 |

| 2015-2016 | 1.5 | 3.3 |

| 2017-2018 | 1.4 | 3.1 |

Source: CDC, National Report on Human Exposure to Environmental Chemicals[8][9]

Table 4: Human Serum Half-Life of PFOA

| Study Population | Mean Half-Life (years) | 95% Confidence Interval |

| Former Employees | 3.8 | 3.0 - 4.1 |

| Exposed Community Residents | 2.9 - 8.5 | Varies by exposure level |

Source: Olsen et al., 2007; Seals et al., 2011

Experimental Protocols for PFOA Analysis

Accurate detection and quantification of PFOA in various matrices are crucial for research and regulatory purposes. The following are detailed methodologies for key experiments.

Analysis of PFOA in Drinking Water (Based on EPA Method 537.1)

1. Scope and Application: This method is for the determination of selected per- and polyfluorinated alkyl substances (PFAS), including PFOA, in drinking water using solid-phase extraction (SPE) and liquid chromatography/tandem mass spectrometry (LC/MS/MS).[10][11]

2. Sample Collection and Preservation:

-

Collect 250 mL samples in polypropylene bottles containing Trizma® preservative (2.5 g/L).

-

Preserve samples with 1.25 g of Trizma® per 250 mL of water.

-

Store samples at ≤ 6 °C until extraction.

3. Solid-Phase Extraction (SPE):

-

Cartridge: Use a 500 mg/6 mL divinylbenzene (DVB) SPE cartridge.

-

Conditioning:

-

Rinse the cartridge with 15 mL of methanol.

-

Rinse with 18 mL of reagent water, ensuring the sorbent does not go dry.

-

-

Sample Loading:

-

Add a surrogate standard to the sample.

-

Pass the entire 250 mL sample through the cartridge at a flow rate of 10-15 mL/min.

-

-

Washing:

-

Wash the cartridge with 15 mL of reagent water.

-

-

Elution:

-

Elute the analytes with two 4 mL aliquots of methanol.

-

4. Extract Concentration:

-

Concentrate the eluate to dryness under a gentle stream of nitrogen in a heated water bath (60-65°C).

-

Reconstitute the extract in 1 mL of 96:4 (v/v) methanol:water.

-

Add an internal standard.

5. LC/MS/MS Analysis:

-

LC Column: C18, 2.1 x 100 mm, 3.5 µm particle size.

-

Mobile Phase:

-

A: 20 mM ammonium acetate in water.

-

B: Methanol.

-

-

Gradient: A linear gradient is used to separate the analytes.

-

MS/MS Detection: Operate in negative ion electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM).

Analysis of PFOA in Human Serum (Based on SPE-LC/MS/MS)

1. Scope and Application: This method is for the quantitative analysis of PFOA in human serum using solid-phase extraction and liquid chromatography/tandem mass spectrometry.[12][13]

2. Sample Preparation:

-

Thaw frozen serum samples at room temperature.

-

Pipette 100 µL of serum into a polypropylene microcentrifuge tube.

-

Add 100 µL of a solution containing isotopically labeled internal standards.

-

Add 200 µL of 0.1 M formic acid and vortex.

3. Solid-Phase Extraction (SPE):

-

Cartridge: Use a weak anion exchange (WAX) SPE cartridge.

-

Conditioning:

-

Rinse with 2 mL of methanol.

-

Rinse with 2 mL of reagent water.

-

Rinse with 2 mL of 0.1 M formic acid.

-

-

Sample Loading:

-

Load the prepared serum sample onto the cartridge.

-

-

Washing:

-

Wash with 2 mL of 0.1 M formic acid.

-

Wash with 2 mL of reagent water.

-

-

Elution:

-

Elute with 2 mL of 5% ammonium hydroxide in methanol.

-

4. Extract Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of methanol.

5. LC/MS/MS Analysis:

-

LC Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase:

-

A: 2 mM ammonium acetate in water.

-

B: Methanol.

-

-

Gradient: A linear gradient is used for separation.

-

MS/MS Detection: Operate in negative ion ESI- mode with MRM.

Signaling Pathways and Experimental Workflows

PFOA is known to exert its toxicological effects through various molecular mechanisms, primarily by interacting with nuclear receptors. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a generalized experimental workflow for PFOA analysis.

Caption: PFOA Lifecycle: From Production to Human Exposure.

Caption: PFOA-Mediated Activation of the PPARα Signaling Pathway.

Caption: PFOA's Interaction with the Estrogen Receptor α Pathway.

Caption: Generalized Experimental Workflow for PFOA Analysis.

Conclusion

The history of PFOA in industrial applications is a compelling case study of a chemical that offered significant technological advantages but posed unforeseen and long-lasting environmental and health challenges. Its remarkable stability, the very property that made it so valuable, has resulted in its persistence as a "forever chemical." This guide has provided a technical overview of its industrial journey, quantitative data on its prevalence, detailed analytical methods for its detection, and an illustration of its interaction with key biological pathways. For researchers, scientists, and drug development professionals, a thorough understanding of PFOA's properties, history, and toxicological profile is essential for assessing risks, developing remediation strategies, and informing the development of safer alternatives. The methodologies and pathway diagrams presented herein offer a foundational resource for continued investigation into the impacts of PFOA and other per- and polyfluoroalkyl substances.

References

- 1. researchgate.net [researchgate.net]

- 2. Column-switching LC-MS/MS analysis of PFAS in human serum using YMC-Triart C18 | YMC CO., LTD. [ymc.co.jp]

- 3. Estrogen-Like Activity of Perfluoroalkyl Acids In Vivo and Interaction with Human and Rainbow Trout Estrogen Receptors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Automated EPA Method 537.1 - FMS - PFAS Extraction and Analysis [fms-inc.com]

- 5. Global Distributions, Source-Type Dependencies, and Concentration Ranges of Per- and Polyfluoroalkyl Substances in Groundwater - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PFAS Concentrations in Soils: Background Levels versus Contaminated Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 8. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 9. pfascentral.org [pfascentral.org]

- 10. unitedchem.com [unitedchem.com]

- 11. waterandwastewater.com [waterandwastewater.com]

- 12. waters.com [waters.com]

- 13. wwwn.cdc.gov [wwwn.cdc.gov]

The Persistent Threat: A Technical Guide to the Bioaccumulation of PFOA in Wildlife and Humans

An in-depth analysis for researchers, scientists, and drug development professionals on the bioaccumulation patterns, metabolic pathways, and analytical methodologies of Perfluorooctanoic Acid (PFOA).

Perfluorooctanoic acid (PFOA), a synthetic organofluorine chemical, has become a ubiquitous environmental contaminant due to its extensive use in industrial and consumer products and its resistance to degradation.[1][2][3] Its persistence has led to widespread bioaccumulation in both wildlife and human populations globally, raising significant health concerns.[4][5][6] This technical guide provides a comprehensive overview of the current scientific understanding of PFOA bioaccumulation, focusing on quantitative data, experimental protocols, and the underlying biological mechanisms.

Quantitative Analysis of PFOA Bioaccumulation

The accumulation of PFOA in biological systems is well-documented across a wide range of species and geographic locations. The following tables summarize quantitative data on PFOA concentrations in various tissues of wildlife and humans, providing a comparative perspective on the extent of contamination.

Table 1: PFOA Concentrations in Wildlife Species

| Species | Tissue | Concentration Range (ng/g wet weight) | Geographic Location | Reference(s) |

| Polar Bear (Ursus maritimus) | Liver | 1,000 - 3,000 | Arctic | [7] |

| Bottlenose Dolphin (Tursiops truncatus) | Liver | 6.6 - 1520 | Florida Coast, USA | [8] |

| Northern Fur Seal (Callorhinus ursinus) | Liver | up to 132 | Not Specified | [8] |

| Bald Eagle (Haliaeetus leucocephalus) | Liver | Not Specified | Midwestern USA | [1] |

| Atlantic Salmon (Salmo salar) | Not Specified | Not Specified | Not Specified | [1] |

| Wild Boar | Liver | >200,000 (200 µg/kg) | Not Specified | [9] |

| Aquatic Birds | Liver | >10,000 | New Mexico, USA | [10][11] |

| House Mice (littoral-zone) | Liver | thousands | New Mexico, USA | [10][11] |

Table 2: PFOA Concentrations in Human Tissues and Fluids

| Population | Matrix | Geometric Mean Concentration (ng/mL or ng/g) | Notes | Reference(s) |

| General U.S. Population (2014) | Serum | ~1.42 | Declined from ~4 in 2003-2004 | [1][12] |

| Industrially Exposed Workers | Serum | Levels can be many times higher than the general population | Occupational exposure | [4][13] |

| Residents near Contaminated Site (Little Hocking, OH) | Serum | 227.6 | Contaminated drinking water | [14] |

| General Population (Industrialized Nations) | Serum | 2 - 8 | General range | [1][15] |

| Autopsy Samples (Healthy Adults) | Liver | Detectable | - | [16] |

| Autopsy Samples (Healthy Adults) | Kidney | Detectable | - | [16] |

| Autopsy Samples (Healthy Adults) | Lung | Detectable, sometimes higher than liver | - | [16] |

| Autopsy Samples (Healthy Adults) | Brain | Generally below limit of detection | - | [16] |

Human Exposure Pathways

Human exposure to PFOA occurs through various pathways, with the relative contribution of each varying depending on geographical location and lifestyle.[17][18][19] Ingestion of contaminated drinking water and food are considered the primary routes of exposure for the general population.[15][18][19] For communities near industrial facilities, contaminated drinking water can be a dominant source.[1][15] Inhalation of indoor air and ingestion of household dust also contribute to PFOA body burden, particularly for children.[1][18]

Experimental Protocols for PFOA Analysis

Accurate quantification of PFOA in biological and environmental matrices is crucial for exposure assessment and toxicological studies. The standard analytical approach involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[20][21][22]

Sample Preparation: Biological Matrices (Serum, Plasma, Whole Blood, Tissue)

-

Protein Precipitation: To remove proteins that can interfere with the analysis, an organic solvent such as acetonitrile or methanol is added to the sample.[20][23]

-

Solid-Phase Extraction (SPE): This step is often used for cleanup and concentration of the analytes. Weak anion exchange (WAX) cartridges are commonly employed to retain acidic compounds like PFOA while allowing interfering substances to pass through.[20]

-

Enhanced Matrix Removal: For complex matrices like whole blood, a lipid removal step (e.g., using Captiva EMR–Lipid cartridges) may be incorporated after protein precipitation to reduce matrix effects.[23][24]

-

Extraction and Elution: The retained PFOA is then eluted from the SPE cartridge using a suitable solvent, typically a methanolic solution containing a weak base like ammonium hydroxide.

-

Concentration: The eluate is often evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS system to enhance sensitivity.

Instrumental Analysis: LC-MS/MS

-

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate PFOA from other compounds in the extract. A C18 column is commonly used for this purpose.[20]

-

Ionization: The separated compounds are introduced into the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI) in negative ion mode.[25]

-

Mass Analysis: A triple quadrupole mass spectrometer is most frequently used for its high sensitivity and selectivity. It operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion for PFOA is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly specific transition provides confident identification and quantification.[20]

Toxicokinetics and Signaling Pathways

Once absorbed, PFOA is not metabolized and is eliminated from the body very slowly, leading to its bioaccumulation.[13][26][27] The biological half-life of PFOA in humans is estimated to be several years.[13][28] It primarily distributes to the liver, plasma, and kidneys.[13][26][27]

A key molecular mechanism of PFOA toxicity involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and energy homeostasis.[28][29] PFOA has been shown to activate PPARα and, to a lesser extent, PPARγ.[28][30][31]

The activation of PPARα by PFOA can lead to a cascade of downstream effects, including alterations in lipid metabolism, peroxisome proliferation in rodents, and potential developmental toxicity.[28][29]

Conclusion

The bioaccumulation of PFOA in wildlife and humans represents a significant and persistent global health challenge. Understanding the quantitative levels of contamination, the pathways of exposure, and the molecular mechanisms of toxicity is essential for risk assessment and the development of effective mitigation strategies. The data and methodologies presented in this guide underscore the need for continued research into the long-term health effects of PFOA and the development of advanced analytical techniques to monitor its presence in the environment and biological systems. The scientific community, including researchers and drug development professionals, plays a critical role in elucidating the full toxicological profile of PFOA and informing public health policies to minimize exposure and protect vulnerable populations.

References

- 1. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]

- 2. oaepublish.com [oaepublish.com]

- 3. air.unimi.it [air.unimi.it]

- 4. PFOA, PFOS, and Related PFAS Chemicals | American Cancer Society [cancer.org]

- 5. news.mongabay.com [news.mongabay.com]

- 6. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. bison-m.org [bison-m.org]

- 11. Extraordinary levels of per- and polyfluoroalkyl substances (PFAS) in vertebrate animals at a New Mexico desert oasis: Multiple pathways for wildlife and human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human Exposure: PFAS Information for Clinicians - 2024 | PFAS and Your Health | ATSDR [atsdr.cdc.gov]

- 13. Toxicity and toxicokinetics of perfluorooctanoic acid in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PFAS Testing and Concentrations to Inform Clinical Care of Exposed Patients - Guidance on PFAS Exposure, Testing, and Clinical Follow-Up - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A Review of the Pathways of Human Exposure to Poly- and Perfluoroalkyl Substances (PFASs) and Present Understanding of Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Human exposure pathways to poly- and perfluoroalkyl substances (PFAS) from indoor media: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A rapid and simple method to quantify per- and polyfluoroalkyl substances (PFAS) in plasma and serum using 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comprehensive Guide to PFAS Testing Methods | Phenomenex [phenomenex.com]

- 22. Techniques for the determination of PFAS (per- and polyfluoroalkyl substances) | EVISA's News [speciation.net]

- 23. agilent.com [agilent.com]

- 24. Procedures for Sensitive Analysis of Per- and Polyfluorinated Alkyl Substances (PFAS) in Biological Samples | Iowa PFAS Conference - The University of Iowa [pfas.conference.uiowa.edu]

- 25. wwwn.cdc.gov [wwwn.cdc.gov]

- 26. researchgate.net [researchgate.net]

- 27. TOXICITY AND TOXICOKINETICS OF PERFLUOROOCTANOIC ACID IN HUMANS AND ANIMALS [jstage.jst.go.jp]

- 28. academic.oup.com [academic.oup.com]

- 29. Effects of perfluorooctanoic acid (PFOA) on expression of peroxisome proliferator-activated receptors (PPAR) and nuclear receptor-regulated genes in fetal and postnatal CD-1 mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Activation of mouse and human peroxisome proliferator-activated receptors (alpha, beta/delta, gamma) by perfluorooctanoic acid and perfluorooctane sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. tandfonline.com [tandfonline.com]

The Toxicological Profile of Perfluorooctanoic Acid (PFOA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorooctanoic acid (PFOA), a synthetic per- and polyfluoroalkyl substance (PFAS), has garnered significant attention due to its widespread environmental presence, persistence, and potential for adverse health effects. This technical guide provides a comprehensive overview of the toxicological profile of PFOA, with a focus on its toxicokinetics, key organ system toxicities, and underlying mechanisms of action. Quantitative data from pivotal studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key toxicological assessments are provided to aid in study design and interpretation. Furthermore, critical signaling pathways implicated in PFOA-induced toxicity, including Peroxisome Proliferator-Activated Receptor alpha (PPARα), Constitutive Androstane Receptor (CAR), Pregnane X Receptor (PXR), and Tumor Necrosis Factor-alpha/Nuclear Factor-kappa B (TNF-α/NF-κB), are visualized through detailed diagrams to facilitate a deeper understanding of its molecular mechanisms.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

PFOA is readily absorbed following oral and inhalation exposure, with oral absorption fractions estimated to be greater than 95% in animal models.[1][2] Dermal absorption is considered limited.[2] Following absorption, PFOA is widely distributed throughout the body, with the highest concentrations found in the liver, kidneys, and blood.[1][2] In the bloodstream, it is extensively bound to serum proteins, primarily albumin.[3] PFOA can cross the placental barrier, leading to fetal exposure, and is also excreted in breast milk.[4]

A critical feature of PFOA's toxicokinetics is its lack of significant metabolism; it is not biotransformed in the body.[1][5] Excretion occurs primarily through the urine and, to a lesser extent, feces.[1][5] However, elimination rates vary substantially across species and between sexes.[5] Humans exhibit a remarkably long elimination half-life, estimated to be around 2.4 to 4.37 years, leading to bioaccumulation with chronic exposure.[5] In contrast, elimination is much more rapid in most laboratory animals, a factor that must be considered when extrapolating animal data to human health risk assessment.[6]

Key Organ System Toxicities

Hepatotoxicity

The liver is a primary target organ for PFOA-induced toxicity.[7] Experimental studies in rodents have consistently demonstrated that PFOA exposure leads to hepatomegaly (increased liver weight), hepatocellular hypertrophy, and changes in serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[8][9] A meta-analysis of human studies also found a positive association between PFOA exposure and elevated ALT levels.[8][10]

Table 1: Quantitative Data on PFOA-Induced Hepatotoxicity in Rodents

| Species/Strain | Exposure Route & Duration | Dose/Concentration | Key Findings | Reference |

| Male ICR Mice | Drinking water, 21 days | 50 and 250 ppm | Reduced mean body weight gain. Dose-dependent increase in relative liver weight. | [8][11] |

| Male ICR Mice | Drinking water, 21 days | 2, 10, 50, 250 ppm | Dose-dependent increase in serum ALT and AST. | [9][11] |

| Male C57BL/6J wildtype mice | High-fat diet + drinking water, 20 weeks | 0.3 mg/kg/day | Increased liver weight. | [12] |

| Female mPPARα, hPPARα, and PPARα null mice | Drinking water, 14 weeks | 0.5, 1.4, 6.2 mg/L | Dose-dependent increase in liver to body weight ratios. | [13] |

Endocrine Disruption

PFOA is recognized as an endocrine-disrupting chemical.[14][15] It can interfere with steroid hormone synthesis and regulation.[7][15] In vitro studies using the H295R human adrenocortical carcinoma cell line have shown that PFOA can increase 17β-estradiol (E2) production while decreasing testosterone levels, partly through the induction of aromatase activity.[7] Epidemiological studies have suggested associations between PFOA exposure and altered levels of reproductive hormones in both males and females.[16]

Developmental and Reproductive Toxicity

Exposure to PFOA during critical developmental periods can lead to a range of adverse outcomes.[4][11] In mice, gestational exposure to PFOA has been shown to cause neonatal mortality, reduced pup survival, delayed eye opening, and decreased pup body weight.[1][4] These effects are often dose-dependent.[4] Human studies have suggested a link between maternal PFOA levels and reduced birth weight.[4]

Table 2: Quantitative Data on PFOA-Induced Developmental Toxicity in Mice

| Mouse Strain | Exposure Details | Dose (mg/kg/day) | Key Developmental Effects | Reference |

| 129S1/SvlmJ (WT) | Oral gavage (GD 1-17) | 0.6 | Reduced neonatal survival. | [4][14] |

| 129S1/SvlmJ (WT) | Oral gavage (GD 1-17) | 1 | Delayed eye opening. | [4][14] |

| 129S1/SvlmJ (WT) | Oral gavage (GD 1-17) | 1 | Significantly reduced pup weight (PND 7-10 and 22). | [4][14] |

| CD-1 | Oral gavage (GD 1-17) | 5 | Moderately compromised postnatal survival. | [1] |

| CD-1 | Oral gavage (GD 1-17) | 5 | Significant delays in eye-opening. | [1] |

| CD-1 | Oral gavage (GD 1-17) | 10 and 20 | Severely compromised postnatal survival. | [1] |

Immunotoxicity

The immune system is a sensitive target of PFOA.[17] Both animal and human studies have demonstrated that PFOA exposure can suppress the antibody response to vaccination.[17][18] This has led the National Toxicology Program to conclude that PFOA is presumed to be an immune hazard to humans.[17][18] Experimental studies in mice have shown a dose-dependent suppression of the T-cell dependent antibody response (TDAR).[2][11]

Table 3: Quantitative Data on PFOA-Induced Immunotoxicity in Mice

| Mouse Strain | Exposure Details | Dose (mg/kg/day) | Key Immunotoxic Effects | Reference |

| C57BL/6N female | Drinking water, 15 days | ≥3.75 | Suppression of IgM synthesis. | [11] |

| C57BL/6N female | Drinking water, 10 days | 7.5 | 11.8% reduction in IgM antibody titers in adrenalectomized mice. | [16] |

| C57BL/6N female | Drinking water, 10 days | 15 | 15% reduction in IgM antibody titers in sham-operated mice; 18% in adrenalectomized mice. | [16] |

| C57BL/6 male and female | Oral gavage, 15 days | 7.5 | Suppression of the T-cell dependent antibody response. | [11][15] |

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified PFOA as "carcinogenic to humans" (Group 1). This classification is based on sufficient evidence of cancer in experimental animals and strong mechanistic evidence in exposed humans. In rodent studies, PFOA has been shown to induce tumors in the liver, testes, and pancreas.

Mechanisms of Toxicity and Signaling Pathways

PPARα Activation

A primary mechanism underlying many of PFOA's toxic effects, particularly in the liver, is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates genes involved in lipid metabolism and inflammation. PFOA, acting as a ligand, binds to and activates PPARα. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR), which in turn binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their transcriptional activation. This cascade results in peroxisome proliferation, altered lipid metabolism, and ultimately contributes to hepatotoxicity.

References

- 1. Developmental toxicity of perfluorononanoic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Perfluorooctanoic acid induced developmental toxicity in the mouse is dependent on expression of peroxisome proliferator activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Early-life PFOA exposure-induced male reproductive adverse effects are associated with the activation of the NF-κB signaling pathway: The mitigative role of inulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Developmental Effects of Perfluorononanoic Acid in the Mouse Are Dependent on Peroxisome Proliferator-Activated Receptor-Alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Perfluorooctanoic acid-induced hepatic toxicity following 21-day oral exposure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 9. Quantifying the impact of PFOA exposure on B-cell development and antibody production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. healthandenvironment.org [healthandenvironment.org]

- 15. Immunotoxicity Associated with Exposure to Perfluorooctanoic Acid (PFOA) or Perfluorooctane Sulfonate (PFOS) [ntp.niehs.nih.gov]

- 16. Micrococci and Peptidoglycan Activate TLR2→MyD88→IRAK→TRAF→NIK→IKK→NF-κB Signal Transduction Pathway That Induces Transcription of Interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The role of interleukin family in perfluorooctanoic acid (PFOA)-induced immunotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The C8 Health Project: A Technical Summary of Findings on PFOA Exposure and Associated Health Risks

An in-depth analysis for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive summary of the key findings from the C8 Health Project, a large-scale epidemiological study investigating the health effects of community exposure to perfluorooctanoic acid (PFOA, or C8). The project was initiated as part of a legal settlement following the contamination of drinking water in the Mid-Ohio Valley. This document outlines the quantitative data, details the experimental protocols employed, and visualizes the potential molecular signaling pathways implicated in the observed health outcomes.

Core Findings: Quantitative Data Summary

The C8 Health Project enrolled 69,030 participants between 2005 and 2006, creating a substantial dataset for analysis.[1] The study found significantly elevated levels of PFOA in the serum of the exposed population compared to the general U.S. population.

| Data Point | Value | Reference |

| Total Participants | 69,030 | [1] |

| Geometric Mean Serum PFOA | 32.91 ng/mL | [1][2] |

| Comparison to U.S. Population | ~500% higher | [1][2] |

| Elevated Serum PFHS | 39% higher | [1] |

| Elevated Serum PFNA | 73% higher | [1] |

| Disease with Probable Link | Year of Determination |

| High Cholesterol (Hypercholesterolemia) | 2012 |

| Ulcerative Colitis | 2012 |

| Thyroid Disease | 2012 |

| Testicular Cancer | 2012 |

| Kidney Cancer | 2012 |

| Pregnancy-Induced Hypertension | 2011 |

Experimental Protocols

The C8 Health Project employed a multi-faceted approach to data collection and analysis.

Data Collection

-

Health Survey: Participants completed a comprehensive health questionnaire covering demographics, medical history, and lifestyle factors.[1][6]

-

Anthropometric Measurements: Self-reported height and weight were collected.[6]

-

Blood Sample Collection: Blood samples were obtained from participants for clinical laboratory testing and analysis of perfluorocarbon (PFC) concentrations.[1][6]

-

Medical Chart Review: For selected self-reported medical diagnoses, medical records were reviewed for verification.[1][6]

Laboratory Methods

-

Clinical Laboratory Testing: A range of standard clinical chemistry tests were performed by an accredited diagnostic laboratory.[7]

-

Serum PFC Analysis: The determination of serum concentrations of ten different PFCs, including PFOA, was conducted using a robust analytical chemistry method. The protocol involved a protein precipitation extraction followed by reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[7] Spectrometric detection was carried out using a triple quadrupole mass spectrometer in selected reaction monitoring mode.[7]

Below is a generalized workflow for the serum PFC analysis.

Potential Signaling Pathways

The following diagrams illustrate the potential molecular signaling pathways through which PFOA may contribute to the development of the six diseases with a probable link. These pathways are synthesized from various toxicological studies.

Kidney Cancer

PFOA is hypothesized to contribute to renal carcinogenesis through mechanisms that may involve the peroxisome proliferator-activated receptor alpha (PPARα), although its exact role in the kidney is still under investigation.

Testicular Cancer

The proposed mechanisms for PFOA-induced testicular cancer involve endocrine disruption and the generation of oxidative stress. PFOA may interfere with testosterone synthesis and lead to DNA damage.

Ulcerative Colitis

PFOA is suggested to promote ulcerative colitis by disrupting the intestinal barrier, altering immune responses, and increasing the production of pro-inflammatory cytokines.

Thyroid Disease

PFOA may lead to thyroid disease by interfering with the thyroid-stimulating hormone (TSH) signaling pathway, inhibiting TSH receptor (TSHR) function, and disrupting thyroid hormone synthesis and transport.

References

- 1. The C8 health project: design, methods, and participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 3. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 4. C8 Science Panel Website [c8sciencepanel.org]

- 5. odh.ohio.gov [odh.ohio.gov]

- 6. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 7. Molecular mechanisms of PFOA-induced toxicity in animals and humans: Implications for health risks - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cellular Machinations of PFOA Toxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Perfluorooctanoic acid (PFOA), a persistent environmental contaminant, has garnered significant scientific attention due to its widespread presence and potential adverse health effects. Understanding the molecular mechanisms underpinning PFOA-induced cellular toxicity is paramount for risk assessment and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the core mechanisms of PFOA's toxicity, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of PFOA-Induced Cellular Toxicity

PFOA exerts its toxic effects on cells through a multi-pronged attack, primarily targeting the mitochondria and inducing a state of cellular stress. The key mechanisms identified include the induction of oxidative stress, mitochondrial dysfunction, and the initiation of programmed cell death, or apoptosis. Furthermore, PFOA has been shown to interfere with crucial cellular signaling pathways, including those mediated by peroxisome proliferator-activated receptors (PPARs).

Oxidative Stress

A primary mechanism of PFOA-induced cellular damage is the generation of reactive oxygen species (ROS), leading to oxidative stress. This occurs when the production of ROS overwhelms the cell's antioxidant defense mechanisms. PFOA has been shown to significantly increase ROS levels in various cell types, including neuronal and pancreatic cells.[1][2] This surge in ROS can lead to damage of cellular components such as lipids, proteins, and DNA.

Mitochondrial Dysfunction

Mitochondria, the powerhouses of the cell, are a key target of PFOA. Exposure to PFOA can lead to a decrease in mitochondrial membrane potential (MMP), a critical indicator of mitochondrial health.[3][4] A compromised MMP disrupts ATP synthesis and can trigger the release of pro-apoptotic factors, ultimately leading to cell death.[4] Studies have shown that PFOA can uncouple mitochondrial respiration by increasing proton conductance.[5]

Apoptosis

The culmination of PFOA-induced cellular stress often leads to apoptosis. This programmed cell death is characterized by a cascade of events, including the activation of caspases. PFOA has been demonstrated to induce apoptosis in a dose- and time-dependent manner in various cell lines, including hepatoma cells and pancreatic β-cells.[6][7][8] The apoptotic process can be initiated through both the intrinsic (mitochondrial) and extrinsic pathways.

Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is another organelle affected by PFOA, leading to ER stress. This condition arises from the accumulation of unfolded or misfolded proteins in the ER lumen.[3][9] PFOA exposure has been shown to induce the expression of key ER stress markers such as ATF4 and CHOP, which can, in turn, trigger apoptosis.[7][10][11]

Disruption of Signaling Pathways

PFOA can modulate various signaling pathways, contributing to its toxicity. One of the most studied is the peroxisome proliferator-activated receptor alpha (PPARα) pathway.[12][13] While the role of PPARα in PFOA-induced toxicity in humans is still under investigation, in rodents, its activation is linked to hepatotoxicity.[12][13] Other pathways implicated in PFOA's toxic effects include the p53 mitochondrial pathway, PI3K-AKT, and TNF-α/NF-κB signaling.[12]

Autophagy

Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins. PFOA exposure has been shown to induce the accumulation of autophagosomes, suggesting a blockage of the autophagic flux.[14][15] This disruption in cellular housekeeping can further contribute to cellular stress and toxicity.

Membrane Disruption

PFOA can interact with and disrupt cellular membranes.[16][17] Its amphiphilic nature allows it to intercalate into the lipid bilayer, altering membrane fluidity and permeability.[16][17][18] This can compromise the integrity of the plasma membrane as well as the membranes of intracellular organelles.

Quantitative Data on PFOA-Induced Cellular Toxicity

The following tables summarize quantitative data from various studies on the effects of PFOA on different cell lines.

Table 1: Effects of PFOA on Cell Viability and Apoptosis

| Cell Line | PFOA Concentration | Exposure Time | Effect on Cell Viability | Apoptosis Induction | Reference |

| SH-SY5Y (human neuroblastoma) | >250 µM | 48 h | Compromised | Induced caspase 3/7 activity | [3] |

| PANC-1 (human pancreatic) | 195.6 µM (IC50) | Not specified | Decreased | Major cell death pathway | [15] |

| HGrC1 (human granulosa) | 100 µM | 96 h | Decreased | Increased cleaved caspase 3 | [10] |

| MIN6 (mouse pancreatic β-cell) | 500 µM | Not specified | Not specified | Promoted apoptosis | [7] |

| ZFL (zebrafish liver) | IC80 | 48 h | Not specified | Enhanced apoptosis | [6] |

| KGN (human granulosa-like tumor) | >30 µM | Not specified | Decreased | Not specified | [10] |

Table 2: Effects of PFOA on Oxidative Stress and Mitochondrial Function

| Cell Line | PFOA Concentration | Exposure Time | Effect on ROS Levels | Effect on Mitochondrial Membrane Potential (MMP) | Reference |

| SH-SY5Y (human neuroblastoma) | ≥100 µM | 4 h | Increased | Reduced by >10 µM after 24h | [3] |

| Bovine Granulosa Cells | 4 and 40 µM | 48 h | Increased | Decreased | [12] |

| RIN-m5F (rat pancreatic β-cell) | Not specified | Not specified | Increased | Collapse | [2][8] |

| MC3T3-E1 (osteoblast) | Not specified | 48 h | Increased | Collapse | [4] |

| Human Neuronal Cells | Not specified | 24 h | Significant generation | Not specified | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on PFOA-induced cellular toxicity.

Measurement of Reactive Oxygen Species (ROS)

Principle: The most common method utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, and ROS oxidize the resulting DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

DCFH-DA Loading: Remove the culture medium and wash the cells with a serum-free medium or phosphate-buffered saline (PBS). Add the DCFH-DA solution (typically 5-10 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.

-

PFOA Exposure: Remove the DCFH-DA solution and wash the cells. Add fresh culture medium containing the desired concentrations of PFOA.

-

Fluorescence Measurement: Measure the fluorescence intensity at various time points using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Assessment of Mitochondrial Membrane Potential (MMP)

Principle: The lipophilic cationic dye JC-1 is widely used to measure MMP. In healthy cells with a high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low MMP, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol:

-

Cell Treatment: Plate cells in a 96-well plate or on coverslips and treat with different concentrations of PFOA for the desired duration.

-

JC-1 Staining: Remove the culture medium and wash the cells with PBS. Add the JC-1 staining solution (typically 5 µg/mL in culture medium) and incubate for 15-30 minutes at 37°C.

-

Washing: Remove the staining solution and wash the cells twice with PBS.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. The red fluorescence of JC-1 aggregates can be measured at an excitation/emission of ~585/590 nm, and the green fluorescence of the monomers at ~510/527 nm. Calculate the ratio of red to green fluorescence intensity to determine the change in MMP.[12]

Detection of Apoptosis by TUNEL Assay

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of DNA fragments with fluorescently labeled dUTPs.

Protocol:

-

Cell Fixation and Permeabilization: Grow cells on coverslips and treat with PFOA. Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature. Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 2-5 minutes.

-

TUNEL Reaction: Wash the cells with PBS. Add the TUNEL reaction mixture, containing TdT and a fluorescently labeled dUTP, to the cells and incubate for 60 minutes at 37°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS to remove unincorporated nucleotides.

-

Counterstaining and Mounting: Counterstain the nuclei with a DNA dye such as DAPI. Mount the coverslips on microscope slides.

-

Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Gene Expression Analysis by RT-qPCR

Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of specific genes. RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified in a qPCR reaction. The amount of amplified product is proportional to the initial amount of target mRNA.

Protocol:

-

RNA Extraction: Treat cells with PFOA, then lyse the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based assay.

-

Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, β-actin). Calculate the fold change in gene expression in PFOA-treated cells relative to control cells using the ΔΔCt method.

Protein Expression Analysis by Western Blot

Principle: Western blotting is used to detect and quantify specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

-

Protein Extraction: Treat cells with PFOA, then lyse the cells in a suitable buffer to extract total protein. Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the membrane using a chemiluminescence detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin, GAPDH).

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involved in PFOA-induced cellular toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic profiling in human SH-SY5Y neuronal cells exposed to perfluorooctanoic acid (PFOA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Evidence of Perfluorooctanoic Acid (PFOA) Exposure on Hepatic Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Perfluorooctane sulfonate (PFOS) induces reactive oxygen species (ROS) production in human microvascular endothelial cells: role in endothelial permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adverse outcome pathway for the neurotoxicity of Per- and polyfluoroalkyl substances: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Perfluorooctanoic Acid Induces Ferroptosis in Hepatocytes via Oxidative Stress and AKT/GSK3β/β-Catenin Pathway Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurotoxic Effects of Mixtures of Perfluoroalkyl Substances (PFAS) at Environmental and Human Blood Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Perfluorooctanoic acid promotes proliferation of the human granulosa cell line HGrC1 and alters expression of cell cycle genes and Hippo pathway effector YAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assay of absolute magnitude of mitochondrial membrane potential in cells [help.imageanalyst.net]

- 12. Perfluorooctanoic acid (PFOA) inhibits steroidogenesis and mitochondrial function in bovine granulosa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Assessment of perfluorooctanoic acid toxicity in pancreatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Perfluorooctanoic acid (PFOA) promotes follicular growth and alters expression of genes that regulate the cell cycle and the Hippo pathway in cultured neonatal mouse ovaries - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pfascentral.org [pfascentral.org]

- 18. biotna.net [biotna.net]

A Technical Guide to the Endocrine-Disrupting Properties of C8 Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals characterized by a fluorinated alkyl chain. Among them, 8-carbon (C8) compounds, particularly Perfluorooctanoic Acid (PFOA) and Perfluorooctane Sulfonate (PFOS), have been extensively produced and utilized for decades in various industrial and consumer products, including non-stick coatings, stain repellents, and firefighting foams.[1] Their exceptional chemical stability, a result of the strong carbon-fluorine bond, leads to extreme environmental persistence and bioaccumulation in wildlife and humans.[2][3]

There is a growing body of evidence identifying PFOA and PFOS as endocrine-disrupting chemicals (EDCs).[4] EDCs are exogenous substances that interfere with any aspect of hormone action.[5] C8 compounds have been shown to interact with multiple endocrine pathways, including nuclear receptor signaling and steroid hormone synthesis, posing potential risks to human health.[2][4] This technical guide provides an in-depth overview of the mechanisms of C8-mediated endocrine disruption, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core pathways involved.

Mechanisms of Endocrine Disruption

PFOA and PFOS exert their endocrine-disrupting effects through several mechanisms, primarily by interacting with nuclear receptors and altering hormone synthesis and metabolism.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

One of the most well-documented modes of action for C8 compounds is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate lipid metabolism and homeostasis.[2]

-

PPARα Activation: Both PFOA and PFOS are potent agonists of PPARα.[6][7] This activation is a key initiating event for the subsequent hepatotoxic effects observed in animal models, such as hepatocellular hypertrophy.[7] In vitro studies show that PFOA has greater transactivity than PFOS for both mouse and human PPAR isoforms.[6]

-

Differential Isoform Activation: PFOA significantly activates mouse and human PPARα and mouse PPARβ/δ. PFOS shows significant activation of mouse PPARα and PPARβ/δ.[6] Neither compound demonstrates significant activation of PPARγ in most reported assays.[6] The activation of PPARα by PFOA and PFOS can be suppressed by PPARα antagonists like MK-886.[6]

Table 1: In Vitro Effects of C8 Compounds on Nuclear Receptor Activation

| Compound | Receptor/Assay | Cell Line | Concentration Range | Result | Reference |

| PFOA | PPARα Transactivation | Cos-1 | 0.5 - 100 µM | Significant activation of mouse and human PPARα | [6] |

| PPARβ/δ Transactivation | Cos-1 | 0.5 - 100 µM | Significant activation of mouse PPARβ/δ | [6] | |

| PPARγ Transactivation | Cos-1 | 0.5 - 100 µM | No significant activation | [6] | |

| ER Transactivation | In vitro assay | Not specified | Weak antagonistic activity | [8] | |

| AR Transactivation | In vitro assay | Not specified | No agonistic activity | [8] | |

| PFOS | PPARα Transactivation | Cos-1 | 1 - 250 µM | Significant activation of mouse PPARα | [6] |

| PPARβ/δ Transactivation | Cos-1 | 1 - 250 µM | Significant activation of mouse PPARβ/δ | [6] | |

| ER Transactivation | Reporter gene assay | Not specified | Estrogen receptor agonist | [9] | |

| TR Transactivation | Reporter gene assay | Not specified | Thyroid hormone receptor antagonist | [9] | |

| AR Transactivation | In vitro assay | Not specified | No agonistic activity | [8] |

Caption: PFOA/PFOS Activation of the PPARα Signaling Pathway.

Steroid Hormone and Thyroid System Disruption

C8 compounds interfere with the synthesis, transport, and receptor signaling of steroid and thyroid hormones.

-

Steroidogenesis: Rather than potent direct receptor binding, a primary mechanism of disruption is the alteration of steroid hormone production.[10] Studies using the H295R human cell line show that PFOA and PFOS can increase 17β-estradiol (E2) levels while reducing testosterone levels.[8] This effect is attributed to the transcriptional induction of the cyp19 gene, which encodes for aromatase, the key enzyme that converts androgens to estrogens.[8][9]

-

Estrogen & Androgen Receptors (ER & AR): The evidence for direct interaction with ER and AR is mixed. Some studies report weak ER agonism for PFOS and weak ER antagonism for PFOA.[8][9] However, these effects are often observed at concentrations higher than those typically found in the general population, and other studies report no significant ER or AR transactivation.[8][11][12]

-

Thyroid Hormone Disruption: A more consistent finding across in vitro, animal, and human studies is the disruption of the thyroid hormone system.[13][14] The proposed mechanisms are multifaceted:

-

Competitive Binding: PFOA and PFOS can compete with thyroxine (T4) for binding to the transport protein transthyretin (TTR).[14][15]

-

Metabolic Clearance: They can increase the metabolic clearance rate of thyroid hormones in animals.[13][16]

-

Gene Expression: C8 compounds can alter the expression of genes crucial for thyroid development and hormone homeostasis.[9][15]

-

Hypothyroidism: In human populations, exposure to PFOA and, to a lesser extent, PFOS has been associated with a higher occurrence of hypothyroidism, with women and children appearing to be more susceptible.[13][16]

-

Table 2: Effects of C8 Compounds on Hormone Levels

| Compound | Model System | Measured Effect | Concentration/Dose | Reference |

| PFOA | H295R Cells (in vitro) | Increased 17β-estradiol, Decreased testosterone | Not specified | [8] |

| Human Population | Associated with hypothyroidism | ≥ 5.7 ng/mL (serum) | [17] | |

| Human Population | Associated with elevated serum thyroxine (T4) | Environmental | [18][19] | |

| PFOS | H295R Cells (in vitro) | Increased 17β-estradiol, Decreased testosterone | Not specified | [8][9] |

| Porcine Ovarian Cells | Inhibited LH/FSH-stimulated steroid secretion | 1.2 µM | [10] | |

| Human Population | Associated with hypothyroidism in men | ≥ 36.8 ng/mL (serum) | [17] | |

| Human Population | Associated with elevated serum thyroxine (T4) | Environmental | [18][19] | |

| Zebrafish Embryos | Decreased steroidogenic enzyme gene expression | 500 µg/L | [9] |

Caption: Interference of PFOA/PFOS with Steroidogenesis.

Key Experimental Protocols

Standardized in vitro assays are crucial for screening and characterizing the endocrine-disrupting potential of chemicals. The following protocols are representative of methods used to evaluate the effects of C8 compounds.

Protocol: PPARα Reporter Gene Transactivation Assay

This assay determines if a chemical can bind to and activate the PPARα receptor, leading to the expression of a reporter gene (e.g., luciferase). The methodology is based on protocols described in the literature.[6]

-

Cell Culture: Cos-1 cells (or another suitable mammalian cell line) are cultured in Dulbecco's Minimal Essential Medium (DMEM) supplemented with fetal bovine serum in 96-well plates.

-

Transfection: Cells are transiently transfected with plasmids containing:

-

A full-length human or mouse PPARα receptor gene.

-

A luciferase reporter gene under the control of a PPAR response element (PPRE).

-

A β-galactosidase expression vector as an internal control for transfection efficiency.

-

-

Exposure: After 24 hours for gene expression, the culture medium is replaced with a medium containing various concentrations of the test compound (e.g., PFOA from 0.5-100 µM) or controls (vehicle, positive control agonist).

-

Lysis and Measurement: Following a 24-hour exposure period, cells are lysed.

-

Data Analysis: Luciferase activity is measured using a luminometer. The activity is normalized to the β-galactosidase activity to correct for differences in transfection efficiency and cell viability. Results are expressed as fold induction relative to the vehicle control.

Caption: Workflow for a PPARα Reporter Gene Assay.

Protocol: H295R Steroidogenesis Assay (OECD TG 456)

This assay is used to assess the effects of chemicals on the production of steroid hormones, including androgens and estrogens.[20][21]

-

Cell Culture: H295R human adrenocortical carcinoma cells are cultured in a multi-well plate format until they reach approximately 80% confluence.

-

Exposure: The culture medium is replaced with fresh medium containing the test chemical (e.g., PFOS or PFOA) across a range of concentrations. Both a solvent control and a positive control (e.g., forskolin) are included. The exposure period is typically 48 hours.

-

Supernatant Collection: After exposure, the cell culture medium (supernatant) is collected from each well.

-

Hormone Quantification: The concentrations of key steroid hormones (e.g., testosterone and 17β-estradiol) in the collected medium are quantified. This is typically performed using validated methods such as enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Hormone concentrations from the chemical-exposed wells are compared to the solvent control. Results are analyzed for statistically significant increases or decreases in hormone production. Cell viability assays are run in parallel to ensure observed effects are not due to cytotoxicity.

Conclusion and Implications

The C8 compounds PFOA and PFOS are well-characterized endocrine disruptors that act through multiple pathways. The primary mechanisms include potent activation of the PPARα nuclear receptor, alteration of steroid hormone synthesis via upregulation of aromatase, and disruption of thyroid hormone homeostasis.[6][8][13] While direct, high-affinity binding to estrogen and androgen receptors appears to be a minor pathway, the net effect of exposure can lead to significant alterations in hormonal balance.

For researchers and drug development professionals, these findings have critical implications:

-